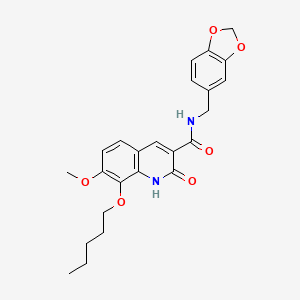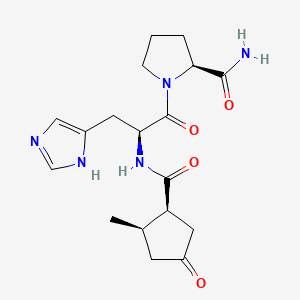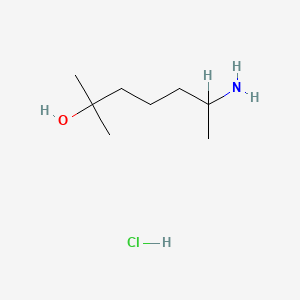
1-Butyl-3-(1-naphthoyl)indole
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
1-Butyl-3-(1-naphthoyl)indole, also known as JWH 073, primarily targets the brain cannabinoid receptor CB1 and the peripheral cannabinoid receptor CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 073 acts as a partial agonist at both the CB1 and CB2 receptors . In vitro studies show that JWH 073 binds to the CB1 receptor with increased affinity relative to Δ9-THC, the primary psychoactive constituent of Cannabis sativa L. (marijuana), and to the CB2 receptor with similar affinity as Δ9-THC . This suggests that JWH 073 would have similar effects as Δ9-THC in vivo.
Biochemical Pathways
These may include the neurotransmission , depression , memory , learning and cognition , multiple sclerosis , schizophrenia , addiction , stress and anxiety , and neuroinflammation pathways .
Applications De Recherche Scientifique
JWH 073 has significant applications in scientific research, particularly in the study of the endocannabinoid system. It is used to investigate the pharmacological effects of synthetic cannabinoids on CB1 and CB2 receptors . Research has shown its potential in pain management, immune system modulation, and mood regulation . Additionally, JWH 073 is used in forensic toxicology to study the effects and detection of synthetic cannabinoids in biological samples .
Analyse Biochimique
Biochemical Properties
JWH 073 has been shown to bind to both the brain cannabinoid receptor CB1 with increased affinity relative to Δ9-THC and the peripheral cannabinoid receptor CB2 with similar affinity as Δ9-THC . This suggests that it would have the same effects as Δ9-THC in vivo .
Cellular Effects
In vitro studies show that JWH 073 binds to both the brain cannabinoid receptor CB1 and the peripheral cannabinoid receptor CB2 . This binding influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
JWH 073 exerts its effects at the molecular level through binding interactions with biomolecules, specifically the cannabinoid receptors CB1 and CB2 . This binding can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the number of JWH 073 exhibits identified by forensic laboratories increased from 2 in 2009 to 574 in 2011, then decreased to 131 in 2012, and continued to decrease to 3 and 4 drug exhibits in 2016 and 2017, respectively .
Dosage Effects in Animal Models
Behavioral pharmacology studies show that JWH 073 has Δ9-THC-like activity in animals . In mice, it decreases overall activity, produces analgesia, and decreases body temperature . These effects vary with different dosages .
Metabolic Pathways
It is known that it interacts with the cannabinoid receptors CB1 and CB2 .
Transport and Distribution
It is known that it binds to the cannabinoid receptors CB1 and CB2 .
Subcellular Localization
It is known that it binds to the cannabinoid receptors CB1 and CB2 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du JWH 073 implique la réaction du chlorure de 1-naphtoyle avec le 1-butylindole en présence d'une base telle que la triéthylamine. La réaction se produit généralement dans un solvant organique comme le dichlorométhane à température ambiante . Le produit est ensuite purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
La production industrielle du JWH 073 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour assurer une qualité et un rendement constants. Les conditions de réaction sont optimisées pour la production à grande échelle, y compris le contrôle de la température et le recyclage des solvants .
Analyse Des Réactions Chimiques
Types de réactions
Le JWH 073 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau du cycle indole, conduisant à la formation de métabolites hydroxylés.
Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.
Substitution : Les réactions de substitution peuvent se produire au niveau du cycle naphtalène, conduisant à divers dérivés.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Métabolites hydroxylés.
Réduction : Dérivés indoliques réduits.
Substitution : Dérivés naphtaléniques halogénés.
Applications de la recherche scientifique
Le JWH 073 a des applications importantes dans la recherche scientifique, en particulier dans l'étude du système endocannabinoïde. Il est utilisé pour étudier les effets pharmacologiques des cannabinoïdes synthétiques sur les récepteurs CB1 et CB2 . Des recherches ont montré son potentiel dans la gestion de la douleur, la modulation du système immunitaire et la régulation de l'humeur . De plus, le JWH 073 est utilisé en toxicologie médico-légale pour étudier les effets et la détection des cannabinoïdes synthétiques dans les échantillons biologiques .
Mécanisme d'action
Le JWH 073 exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2 et en les activant. Les récepteurs CB1 sont principalement situés dans le cerveau et sont impliqués dans la modulation de la libération des neurotransmetteurs, conduisant à des effets tels que l'analgésie et l'euphorie . Les récepteurs CB2 se trouvent principalement dans le système immunitaire et sont impliqués dans les réponses anti-inflammatoires . Le JWH 073 imite l'action des cannabinoïdes endogènes comme l'anandamide et le 2-arachidonoylglycérol, conduisant à des effets physiologiques similaires .
Comparaison Avec Des Composés Similaires
Composés similaires
JWH 018 : Un autre cannabinoïde synthétique ayant une structure similaire, mais une longueur de chaîne alkyle différente.
JWH 250 : Un cannabinoïde synthétique ayant une structure naphtoylindole différente.
CP 47,497 : Un cannabinoïde synthétique ayant une structure centrale différente, mais des effets pharmacologiques similaires.
Unicité
Le JWH 073 est unique en raison de son affinité de liaison spécifique pour le récepteur CB1, qui est environ cinq fois plus élevée que son affinité pour le récepteur CB2 . Cette sélectivité le rend particulièrement utile pour étudier les effets de l'activation du récepteur CB1 sans implication significative du récepteur CB2 .
Propriétés
IUPAC Name |
(1-butylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHHSMPMLNVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175042 | |
| Record name | 1-Butyl-3-(1-naphthoyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
/Synthetic cannabinoid/ agonistic activity on the CB1 receptor is responsible for elevating mood and inducing a feeling of well-being. Some /synthetic cannabinoid/ users have reported effects similar to or even stronger than those obtained by smoking cannabis, such as physical relaxation, changes in perception, and mild euphoria., ... The butyl homolog of JWH-018, JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone), which seems to bind more specifically to the CB1 receptor. The latter has been recently shown to act similarly to JWH-018, although it is less potent in inhibiting neurotransmission and slower in producing internalization of cannabinoid receptors. | |
| Record name | 1-Butyl-3-(1-naphthoyl) indole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7999 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
208987-48-8 | |
| Record name | (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208987-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-073 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208987488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-3-(1-naphthoyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 208987-48-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JWH-073 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBX3BP2772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Butyl-3-(1-naphthoyl) indole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7999 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)







